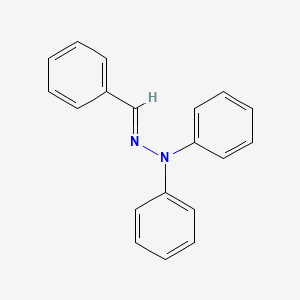

benzaldehyde diphenylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREONUZGDYDJLN-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Benzaldehyde Diphenylhydrazone and Its Analogues

Classical Condensation Pathways and Mechanistic Considerations

The most traditional and widely used method for synthesizing benzaldehyde (B42025) diphenylhydrazone is the direct condensation of benzaldehyde with 1,1-diphenylhydrazine (B1198277). ontosight.aismolecule.com This reaction is a subset of the broader class of reactions that form imine derivatives from aldehydes or ketones and hydrazine (B178648) or its substituted forms. unipune.ac.in

The reaction mechanism involves the nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde. smolecule.com This is typically followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. smolecule.com The process is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine. The reaction is generally carried out in a suitable solvent, such as ethanol, and may require heating under reflux to proceed to completion.

The general mechanism for acid-catalyzed imine formation, which is analogous to hydrazone formation, proceeds as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the primary amine (in this case, diphenylhydrazine) on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.

Protonation of the hydroxyl group of the carbinolamine.

Elimination of water to form an iminium ion.

Deprotonation of the iminium ion to yield the final hydrazone product.

The properties and reactivity of hydrazones are largely dictated by the >C=N-N< structural unit. unipune.ac.in This group contains two nucleophilic nitrogen atoms, and the carbon atom can act as either an electrophile or a nucleophile depending on the specific reaction conditions. unipune.ac.innih.gov

Modernized and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods in line with the principles of green chemistry. mdpi.com This has led to the exploration of several modernized approaches for the synthesis of hydrazones, which often result in higher yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For hydrazone synthesis, it offers a rapid and efficient alternative to conventional heating. researchgate.net Microwave-assisted synthesis can often be carried out in the absence of solvents and catalysts, leading to high yields in a matter of minutes. researchgate.net This method has been successfully applied to the condensation of various hydrazides with aldehydes. researchgate.netthieme-connect.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that has been effectively employed for the synthesis of hydrazones. nih.govresearchgate.netresearchgate.net Ultrasound irradiation can significantly reduce reaction times and improve yields compared to traditional methods. nih.govlew.ro These reactions are often carried out in aqueous media at room temperature, further enhancing their eco-friendly profile. researchgate.net

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free and catalyst-free reaction conditions is a key goal of green chemistry. Mechanochemical methods, such as ball-milling or simple grinding, have been shown to be effective for the synthesis of hydrazones without the need for solvents or catalysts. mdpi.comrsc.org These methods are energy-efficient, economical, and produce high yields of pure products. mdpi.comrsc.org

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Classical Condensation | Solvent (e.g., ethanol), acid catalyst, reflux | Well-established and widely understood | ontosight.ai |

| Microwave-Assisted | Often solvent-free and catalyst-free, rapid heating | Very short reaction times, high yields | researchgate.net |

| Ultrasound-Assisted | Aqueous media, room temperature | Reduced reaction times, improved yields, environmentally friendly | nih.govresearchgate.net |

| Mechanochemical (Grinding) | Solvent-free, catalyst-free | Energy efficient, economical, high purity of products | mdpi.comrsc.org |

Asymmetric Synthesis of Hydrazone Scaffolds

While benzaldehyde diphenylhydrazone itself is an achiral molecule, the synthesis of chiral hydrazone scaffolds is a significant area of research, as chiral hydrazines are important building blocks in pharmaceuticals. researchgate.net Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement, which is crucial for their biological activity.

One of the most direct methods for producing chiral hydrazines is the transition metal-catalyzed asymmetric hydrogenation of prochiral hydrazones. researchgate.netacs.org This approach has been shown to be highly efficient, providing chiral hydrazines in high yields and with excellent enantioselectivities. researchgate.netacs.orgnih.gov Nickel-catalyzed asymmetric hydrogenation, for example, has been successfully used for this purpose. researchgate.netacs.orgnih.gov

Another approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction. For instance, asymmetric intramolecular cyclization of chiral hydrazone derivatives has been achieved using indium-mediated reactions, yielding products with excellent diastereoselectivity. nih.govacs.org These methods expand the synthetic utility of hydrazones and provide access to a wide range of enantiopure compounds. nih.gov

Derivatization Strategies for Substituted Benzaldehyde Diphenylhydrazones

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. Derivatization can be achieved by modifying either the benzaldehyde moiety or the diphenylhydrazine fragment.

Introducing substituents onto the benzaldehyde ring is a common strategy to create a library of related hydrazone compounds. researchgate.net This can be achieved by starting with a pre-substituted benzaldehyde and reacting it with diphenylhydrazine. A wide variety of substituted benzaldehydes are commercially available or can be synthesized through established methods. rug.nlpsu.edurasayanjournal.co.in For example, a series of substituted (E)-2-benzylidene-N-methylhydrazinecarbothioamides were synthesized from substituted benzaldehydes. researchgate.net This approach allows for the systematic study of how different functional groups on the benzaldehyde ring influence the properties of the resulting hydrazone.

Modification of the diphenylhydrazine part of the molecule offers another avenue for creating diverse hydrazone analogues. This typically involves the synthesis of a substituted diphenylhydrazine, which is then condensed with benzaldehyde. The synthesis of substituted hydrazines can be achieved through various methods, including palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines. organic-chemistry.org The synthesis of a complex this compound derivative, benzaldehyde, 4-(bis(phenylmethyl)amino)-2-methyl-, 2,2-diphenylhydrazone, highlights the possibility of intricate substitutions on the hydrazine portion. ontosight.ai

Regioselective functionalization involves the selective reaction at a specific site in a molecule that has multiple reactive positions. In the context of this compound, this can be a powerful tool for creating complex derivatives. For example, electrochemical oxidative transformations can be used for the direct C(sp²)–H functionalization of aldehyde-derived hydrazones. beilstein-journals.org This method allows for the introduction of various functional groups, such as pyridinium (B92312) or cyano groups, onto the hydrazone structure under mild conditions. beilstein-journals.org Such approaches provide an efficient means to access a diverse range of functionalized hydrazones that might be difficult to synthesize using traditional methods. beilstein-journals.org

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is an indispensable tool for determining the exact solid-state structure of benzaldehyde (B42025) diphenylhydrazone, revealing details about its conformation, isomeric form, and the arrangement of molecules within the crystal lattice.

Crystallographic studies of benzaldehyde diphenylhydrazone and its derivatives consistently show that the molecule adopts a nearly planar E configuration around the C=N double bond. researchgate.netnih.govresearchgate.net This planarity facilitates electron delocalization across the molecule. The phenyl ring and the trichlorophenyl ring in (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone are located on opposite sides of the C=N bond. researchgate.net In derivatives, the degree of planarity can be influenced by substituents; for instance, in one derivative, the two benzene (B151609) rings are nearly coplanar with a small dihedral angle of 5.2 (16)°. researchgate.net In another, 4-(Diphenylamino)benzaldehyde (B1293675) diphenylhydrazone, the crystal structure reveals a near-planar geometry at the nitrogen center. The bond lengths within the hydrazone moiety, such as C=N and N-N, are consistent with those found in analogous compounds. iucr.org Structural analysis of benzaldehyde 2,4-dinitrophenylhydrazone shows that the average distance of the aromatic C-C bonds near the imino group is significantly longer (1.417 (3) Å) than other C-C bonds in the same ring (1.373 (3) Å), which may result from the overlap of the non-bonding orbital of the imino nitrogen atom with the π orbitals of the arene ring. researchgate.netnih.gov

The arrangement of this compound molecules in the crystal is stabilized by a network of intermolecular forces. In many hydrazone derivatives, intermolecular N-H···O hydrogen bonds are a key feature, linking molecules together. nih.govnih.gov For example, in 2-iodobenzaldehyde (B48337) 4-nitrophenylhydrazone, molecules are linked by an N-H···O hydrogen bond into a chain. nih.gov In the crystal structure of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, molecules are linked by N-H···N hydrogen bonds, creating supramolecular chains. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of this compound in solution, providing insights into its electronic environment and the connectivity of its atoms.

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that are sensitive to the electronic structure. researchgate.net In ¹H NMR, aromatic protons typically resonate in the downfield region, often between δ 7.2 and 8.1 ppm. vulcanchem.com The proton of the imine group (CH=N) is also found in this region. The NH proton of the hydrazone linkage gives a distinct signal, often appearing further downfield, for example, near δ 10.5 ppm. vulcanchem.com

In ¹³C NMR spectroscopy, the carbon atom of the C=N double bond is particularly diagnostic. Studies on related benzaldehyde derivatives show that the chemical shift of this carbon is sensitive to the electronic effects of substituents on the aromatic rings. researchgate.netacs.org Electron-withdrawing groups tend to cause an upfield shift (shielding) of the C=N carbon, while electron-donating groups cause a downfield shift (deshielding), a phenomenon that reflects the complex interplay of resonance structures within the molecule. researchgate.netacs.org

Table 1: Representative NMR Chemical Shifts for Benzaldehyde Hydrazone Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | Aromatic Protons | 7.2 - 8.1 | |

| ¹H | Imine Proton (CH=N) | ~8.5 | |

| ¹H | Hydrazone Proton (NH) | ~10.5 | vulcanchem.com |

| ¹³C | Imine Carbon (C=N) | 135 - 145 | researchgate.net |

| ¹³C | Aromatic Carbons | 110 - 150 | rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and confirming its formation. researchgate.net These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs.

The IR spectrum of this compound provides clear evidence for the condensation reaction between benzaldehyde and diphenylhydrazine. A key diagnostic feature is the appearance of a strong stretching vibration for the newly formed imine (C=N) bond, which typically occurs in the range of 1600–1650 cm⁻¹. vulcanchem.com The absence of the strong carbonyl (C=O) stretch from the benzaldehyde starting material (around 1700 cm⁻¹) confirms the reaction's completion. Additionally, the N-H stretching vibration of the hydrazone group is observed, usually as a sharp band in the region of 3100-3300 cm⁻¹. Other significant bands include those for aromatic C-H and C=C stretching. psu.edu

Raman spectroscopy offers complementary information. nih.gov Like IR, it can detect the characteristic C=N and other key vibrational modes. researchgate.net The analysis of both IR and Raman spectra, often supported by computational DFT calculations, allows for a comprehensive assignment of the molecule's vibrational frequencies, providing a detailed fingerprint for its structural characterization. bohrium.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| N-H Stretch | Hydrazone | 3100 - 3300 | IR | vulcanchem.com |

| C-H Stretch | Aromatic | ~3085 | IR | psu.edu |

| C=N Stretch | Imine | 1600 - 1650 | IR | |

| C=C Stretch | Aromatic | 1450 - 1600 | IR | psu.edu |

| C-H Bend | Aromatic | 650 - 850 | IR | psu.edu |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Phenomena

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a pivotal technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, revealing key information about the molecule's conjugated system.

The UV-Vis spectrum of hydrazones, including this compound, is characterized by distinct absorption bands corresponding to specific electronic transitions. The primary transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the C=N double bond to the corresponding π* antibonding orbitals. The n → π* transitions involve the promotion of non-bonding electrons, primarily from the nitrogen atoms, to the π* antibonding orbitals and are generally of lower intensity.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, a "blue shift" (hypsochromic shift) of the n → π* transition is often observed due to the stabilization of the non-bonding electrons through solvent interactions. uomustansiriyah.edu.iq Conversely, the π → π* transitions may exhibit a "red shift" (bathochromic shift) in polar solvents. uomustansiriyah.edu.iq

The extensive conjugation in this compound, encompassing the two phenyl rings and the azomethine group (-CH=N-), leads to absorption at longer wavelengths compared to less conjugated systems. This extended π-system facilitates intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, electron density can be redistributed across the molecule, from the electron-donating diphenylamino moiety to the electron-accepting benzal moiety. This ICT character is a crucial aspect of its electronic properties and is of significant interest in the study of materials for optoelectronic applications.

While specific λmax values for this compound are reported in various studies, a representative spectrum of a related compound, the 2,4-dinitrophenylhydrazone of benzaldehyde, shows intense peaks at 235 nm and 353 nm, attributed to π - π* and n - π* transitions, respectively. researchgate.netresearchgate.net The degree of conjugation significantly influences the wavelength and molar absorptivity. uomustansiriyah.edu.iq

Table 1: Typical Electronic Transitions in Hydrazones

| Transition | Description | Typical Wavelength Range | Relative Intensity |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm | High |

| n → π | Excitation of a non-bonding electron (from N atom) to a π antibonding orbital. | 300-500 nm | Low to Moderate |

This table provides a generalized overview of electronic transitions in hydrazone compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical or oxidation state of those elements within the top 1-10 nanometers of a material's surface. unimi.itcnrs.frthermofisher.com In the context of this compound, XPS is instrumental in confirming the presence of carbon and nitrogen and elucidating their chemical environments.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its specific chemical state, often referred to as a "chemical shift". cnrs.fr

For this compound (C₁₉H₁₆N₂), an XPS survey scan would confirm the presence of carbon (C 1s) and nitrogen (N 1s) as the primary elemental constituents, excluding hydrogen which is not detectable by XPS. unimi.it High-resolution scans of the C 1s and N 1s regions would provide more detailed information.

The C 1s spectrum is expected to be complex, with multiple peaks corresponding to the different types of carbon atoms in the molecule: carbons in the phenyl rings (C-C and C-H bonds), the iminic carbon (C=N), and any adventitious carbon contamination on the surface. The N 1s spectrum is crucial for understanding the nature of the nitrogen atoms. The two nitrogen atoms in the hydrazone linkage (-N-N=) are in slightly different chemical environments, which could potentially be resolved in a high-resolution N 1s spectrum.

Studies on similar compounds, such as p-(diethylamino)this compound (DEH), have utilized XPS to evaluate atomic charges. ibm.comgoogleapis.com By analyzing the chemical shifts in the core-level binding energies, researchers can correlate these experimental values with theoretical calculations of atomic charges, providing insight into the electronic distribution within the molecule. ibm.com This analysis is particularly valuable for understanding the charge transport properties of such materials in electronic devices.

Table 2: Expected Core-Level Binding Energy Regions for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | ~284-288 | Differentiates between aromatic C-C/C-H, and C=N bonds. |

| Nitrogen | N 1s | ~398-402 | Provides information on the chemical state of the nitrogen atoms in the hydrazone linkage. |

Note: The exact binding energies can be influenced by factors such as sample charging and the specific calibration of the instrument.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and elucidating the fragmentation patterns, which can aid in structural confirmation.

In a typical mass spectrometry experiment using electron ionization (EI), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). The m/z of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₁₉H₁₆N₂), the expected molecular weight is approximately 272.34 g/mol . Therefore, the mass spectrum should exhibit a prominent molecular ion peak at an m/z of 272.

Common fragmentation pathways for such compounds include:

Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazones, which can lead to the formation of ions corresponding to the benzaldehyde and diphenylamine (B1679370) moieties.

Loss of a hydrogen atom: A peak at M-1 is often observed.

Fragmentation of the phenyl rings: This can lead to a series of characteristic ions, such as the phenyl cation at m/z 77. docbrown.info

The NIST WebBook provides mass spectral data for benzaldehyde phenylhydrazone, a related compound. nist.gov Its mass spectrum shows a molecular ion peak and various fragment ions, which can provide clues to the fragmentation of the diphenylhydrazone derivative. The analysis of fragmentation patterns in other complex organic molecules also shows characteristic losses and rearrangements that help in structural identification. nih.govresearchgate.netlibretexts.org

Table 3: Hypothetical Major Fragments of this compound in Mass Spectrometry

| m/z Value | Possible Fragment Ion | Description |

| 272 | [C₁₉H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 167 | [C₁₂H₁₁N]⁺ | Diphenylamine radical cation |

| 105 | [C₇H₅N]⁺• | Benzonitrile radical cation (from rearrangement and fragmentation) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the benzyl (B1604629) group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table presents a hypothetical fragmentation pattern based on the known principles of mass spectrometry and the structure of the compound.

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and stability of hydrazone derivatives. researchgate.netbohrium.comresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-31G or 6-311G+(d,p), are commonly used to optimize molecular geometry and calculate various electronic parameters. researchgate.netnih.govmdpi.com These studies elucidate the relationship between the molecular structure of benzaldehyde (B42025) diphenylhydrazone and its electronic characteristics, including charge distribution and frontier molecular orbital energies, which are critical determinants of its chemical behavior. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and kinetic reactivity. schrodinger.comscience.gov A smaller gap suggests that the molecule can be excited with lower energy, indicating higher chemical reactivity and lower kinetic stability. science.gov

For benzaldehyde diphenylhydrazone and its derivatives, the HOMO is typically localized on the electron-rich diphenylamine (B1679370) and hydrazone bridge, while the LUMO is distributed over the benzaldehyde fragment. This distribution facilitates intramolecular charge transfer from the donor part (diphenylamine) to the acceptor part (benzaldehyde moiety) upon electronic excitation.

DFT calculations are used to determine the energies of these orbitals (EHOMO and ELUMO). For instance, in related hydrazone structures, the HOMO-LUMO gap can be calculated and correlated with the molecule's electronic absorption properties. bohrium.com The energy of the HOMO-LUMO gap allows for the prediction of the wavelengths the compound can absorb, which can be verified experimentally using UV-Vis spectroscopy. schrodinger.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Hydrazone Derivatives (Illustrative Data) Note: This table contains illustrative data for hydrazone-type compounds as direct values for the parent this compound can vary based on the computational method.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Substituted Hydrazone 1 | -5.89 | -1.98 | 3.91 | B3LYP/6-311G(d,p) |

| Substituted Hydrazone 2 | -6.05 | -2.15 | 3.90 | B3LYP/6-31G(d) |

| Chlorobenzaldehyde Phenylhydrazone | -6.50 | -2.45 | 4.05 | DFT/B3LYP |

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. These parameters are directly related to the HOMO and LUMO energies through Koopmans' theorem, which approximates IP ≈ -EHOMO and EA ≈ -ELUMO.

Quantum-chemical calculations, such as the semi-empirical MNDO method, have been used to estimate the ionization potentials of benzaldehyde diphenylhydrazones. researchgate.net These calculations show that the introduction of electron-donating substituents into the benzaldehyde fragment lowers the ionization potential, while electron-acceptor groups increase it. researchgate.net DFT methods, such as M06-2X, are also considered powerful tools for the accurate calculation of both IP and EA. researchgate.net The positive electron affinity of the parent benzaldehyde molecule suggests that it can readily trap low-energy electrons, a characteristic that is likely influential in the behavior of this compound. rsc.org

Table 2: Calculated Ionization Potentials for Substituted Benzaldehyde Diphenylhydrazones Source: Adapted from studies using the MNDO method. researchgate.net

| Substituent in Benzaldehyde Ring | Calculated Ionization Potential (eV) |

|---|---|

| -N(CH₃)₂ (p-position) | 7.86 |

| -OCH₃ (p-position) | 8.12 |

| -H (unsubstituted) | 8.34 |

| -Cl (p-position) | 8.41 |

| -NO₂ (m-position) | 8.64 |

Mulliken charge analysis distributes the total molecular charge among the individual atoms, providing insight into the electronic distribution and identifying sites susceptible to electrophilic or nucleophilic attack. For hydrazones, DFT calculations are used to compute these charges. researchgate.net The analysis often reveals that nitrogen atoms in the hydrazone linkage (C=N-N) carry a significant negative charge, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For molecules similar to this compound, MEP maps show negative potential localized around the nitrogen atoms of the hydrazone group and any oxygen atoms from substituents. researchgate.netmdpi.com Conversely, the hydrogen atoms of the phenyl rings typically exhibit positive potential. mdpi.com This mapping helps to rationalize the intermolecular interactions and reactivity patterns of the compound. uni-muenchen.de

Ab Initio and Semi-Empirical Calculations for Geometrical Optimization and Energetics

Beyond DFT, other computational methods are employed to study this compound. Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods, like PM3 or MNDO, provide alternative approaches for geometrical optimization and calculating molecular energies. nih.govnih.gov

Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. nih.gov They are computationally intensive but can provide highly accurate results for geometry and energy.

Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. nih.gov This speed makes them suitable for studying large molecules or for initial explorations of the potential energy surface. The MNDO method, for example, has been effectively used to estimate the ionization potentials of benzaldehyde diphenylhydrazones. researchgate.net

Geometrical optimization using these methods involves finding the lowest energy arrangement of atoms in the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 3: Comparison of Computational Methods for Molecular Calculations

| Method Type | Examples | Key Features | Typical Application for Hydrazones |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Based on first principles; computationally expensive. nih.gov | High-accuracy geometry optimization; reference for more approximate methods. |

| Density Functional Theory (DFT) | B3LYP, M06-2X | Balances accuracy and computational cost; includes electron correlation. | Geometry optimization, electronic structure, MEP, spectroscopic simulation. nih.govmdpi.com |

| Semi-Empirical | MNDO, PM3, AM1 | Uses experimental parameters; very fast calculations. nih.gov | Initial geometry optimization, calculation of properties like ionization potential for large sets of molecules. researchgate.net |

Conformational Landscape Analysis and Isomerization Energies

The flexible structure of this compound, with its multiple phenyl rings connected by single bonds, allows for various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The geometry is significantly influenced by the dihedral angles between the planes of the phenyl rings and the central hydrazone moiety.

Computational studies on related structures reveal a near-planar geometry around the nitrogen centers, with significant twisting of the phenyl rings. For example, in 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone, the phenyl rings attached to the amino nitrogen are twisted with dihedral angles of 53.0° and 47.2°, while the benzaldehyde group has a dihedral angle of 29.0°. These twists are a result of steric hindrance between hydrogen atoms on adjacent rings.

Calculations of isomerization energies, particularly for the E/Z isomers around the C=N double bond, are also crucial. The E isomer is generally found to be more stable due to reduced steric clash. DFT and ab initio methods can accurately compute the energy difference between these isomers, confirming the thermodynamic preference for the E configuration.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. researchgate.netnih.gov By simulating spectra and comparing them to experimental results, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational and electronic properties. nih.gov

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Simulated chemical shifts for related hydrazones show good agreement with experimental data. nih.gov For instance, the proton of the imine group (CH=N) is typically found in the downfield region (δ 8.3–8.5 ppm), and the corresponding carbon atom appears around δ 158 ppm. ukm.my

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies help in the assignment of experimental IR absorption bands. iosrjournals.org Key characteristic vibrations include the C=N (imine) stretch, typically observed around 1600 cm⁻¹, and the N-H stretch (if applicable to a tautomeric form), as well as various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. bohrium.com These calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* and n→π* transitions. For hydrazones, the π→π* transition of the C=N group is often observed between 360-385 nm. ukm.my Comparing simulated spectra with experimental ones recorded in different solvents helps to validate the computational model and understand solvatochromic effects. bohrium.com

Table 4: Key Spectroscopic Features of this compound and Related Compounds

| Spectroscopic Technique | Key Feature | Typical Experimental Range | Computational Method for Simulation |

|---|---|---|---|

| ¹H NMR | Imine Proton (CH=N) | δ 8.3 - 8.5 ppm ukm.my | DFT (GIAO) |

| ¹³C NMR | Imine Carbon (C=N) | ~δ 158 ppm ukm.my | DFT (GIAO) |

| FT-IR | Imine Stretch (C=N) | ~1600 cm⁻¹ | DFT (Frequency Analysis) |

| UV-Vis | π→π* Transition (C=N) | 360 - 385 nm ukm.my | Time-Dependent DFT (TD-DFT) |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical and computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into its formation mechanism, the nature of its transition states, and the energetics of the reaction pathway. These investigations are crucial for corroborating experimental kinetic data and for providing a predictive framework for the reactivity of related compounds.

The formation of this compound from benzaldehyde and 1,1-diphenylhydrazine (B1198277) is a classic condensation reaction. Computational models of this and analogous reactions, such as the formation of other hydrazones, generally point to a two-step mechanism under neutral or acidic conditions. researchgate.netquora.comnih.gov The generally accepted mechanism for hydrazone formation involves the initial nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon of the aldehyde, forming a carbinolamine (or hemiaminal) intermediate. wikipedia.org This is followed by the dehydration of the intermediate to yield the final hydrazone product. wikipedia.org

Computational studies on similar systems, for instance, the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, have identified and characterized the transition states for each step using DFT methods at the B3LYP/6-31+G(d) level. nih.gov In this analogous reaction, three transition states were located: the first corresponding to the initial nucleophilic attack and proton transfer to form the hemiaminal, a second for internal rearrangement, and a third for the final water elimination. nih.gov The dehydration step is often found to be the rate-limiting step in such condensation reactions. wikipedia.org

For the specific case of this compound, theoretical calculations have been employed to understand its electronic structure. acs.org While detailed transition state analyses for its formation are not extensively documented in publicly available literature, the principles derived from studies of similar hydrazone formations are applicable. A kinetic study on the formation of benzaldehyde phenylhydrazone has provided experimental backing for the proposed mechanism, which can be further elucidated by computational analysis.

The transition state for the initial nucleophilic attack would involve the approach of the nitrogen atom of diphenylhydrazine to the carbonyl carbon of benzaldehyde. The geometry of this transition state is characterized by the partial formation of the C-N bond and the simultaneous partial breaking of the C=O double bond. The energy barrier associated with this step can be calculated using computational methods.

The subsequent dehydration of the carbinolamine intermediate proceeds through a transition state where the O-H and C-N bonds are elongating, and a water molecule begins to depart. The presence of an acid catalyst can lower the activation energy of this step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group.

The energetics of the reaction pathway, including the relative energies of the reactants, intermediates, transition states, and products, can be summarized in a reaction coordinate diagram. The data in the table below is illustrative of the kind of information that can be obtained from DFT calculations on such a reaction, based on findings for analogous systems.

Table 1: Illustrative Energetic Data from DFT Calculations for Hydrazone Formation

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzaldehyde + Diphenylhydrazine) | 0 |

| Transition State 1 (Nucleophilic Attack) | +15 to +25 |

| Carbinolamine Intermediate | +5 to +10 |

| Transition State 2 (Dehydration) | +25 to +40 |

| Products (this compound + Water) | -5 to -15 |

Note: The values in this table are representative and based on computational studies of similar aldehyde-amine condensation reactions. Specific values for the this compound reaction would require dedicated computational investigation.

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can be used to study the electronic interactions and charge distribution in the reactants, transition states, and products, providing a deeper understanding of the reaction mechanism. For instance, in a study of a related hydrazone, NBO analysis was used to understand the stabilizing interactions within the molecule.

V. Reaction Mechanisms and Chemical Transformations of Benzaldehyde Diphenylhydrazone

Electrochemical Oxidative Transformations

Electrochemical methods provide a powerful and green approach to induce oxidative transformations of benzaldehyde (B42025) diphenylhydrazone. By applying an electric potential, electrons are removed from the molecule, generating reactive intermediates that can undergo a range of functionalization reactions. These transformations are typically initiated by a single-electron transfer (SET) from the hydrazone.

Early studies on the electrochemical behavior of benzaldehyde diphenylhydrazone revealed its tendency to dimerize upon oxidation. In 1973, it was demonstrated that the electrochemical oxidation of benzaldehyde N,N-diphenylhydrazone on a platinum electrode leads to the formation of a dimeric product. This process is initiated by the generation of a radical cation, which can then couple with another radical cation or a neutral molecule to form the dimer.

Electrochemical oxidation is a highly effective method for the functionalization of the C(sp²)–H bond of the methine group in this compound. This approach avoids the need for pre-functionalized substrates and often proceeds under mild, oxidant-free conditions. The general mechanism involves the initial oxidation of the hydrazone to a radical cation, followed by deprotonation to form a radical intermediate. This radical can then be attacked by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Pyridylation, Phosphorylation, and Cyanation : Research has shown that in the presence of nucleophiles like pyridine (B92270), triphenylphosphine, or tetraethylammonium (B1195904) cyanide, the electrochemical oxidation of this compound results in the formation of the corresponding pyridinium (B92312), phosphonium, and cyano-substituted hydrazones. These reactions demonstrate the ability to form C-N, C-P, and C-C bonds directly at the methine carbon.

Thiocyanation and Sulfonylation : The C(sp²)–H bond can also be functionalized with sulfur-containing groups. Electrochemical C-H thiocyanation has been achieved using potassium thiocyanate (B1210189) as the sulfur source. More recently, an electrochemical method for the C(sp²)–H sulfonylation of aldehyde-derived N,N-dialkylhydrazones has been developed using sodium sulfinates as the sulfonylating agent. This process operates under constant current with carbon electrodes and provides access to a variety of sulfonylated hydrazones.

The following table summarizes various electrochemical C(sp²)–H functionalization reactions of aldehyde-derived hydrazones.

| Functionalization | Nucleophile/Reagent Source | Resulting Product |

| Pyridylation | Pyridine | Pyridinium hydrazone |

| Phosphorylation | Triphenylphosphine | Phosphonium hydrazone |

| Cyanation | Tetraethylammonium cyanide | Cyano hydrazone |

| Thiocyanation | Potassium thiocyanate | Thiocyanated hydrazone |

| Sulfonylation | Sodium sulfinates | Sulfonylated hydrazone |

The key intermediate in the electrochemical oxidative transformations of this compound is the hydrazone radical cation. This species is formed through a single-electron transfer (SET) from the hydrazone molecule at the anode.

The formation can be represented as: C₆H₅CH=N-N(C₆H₅)₂ → [C₆H₅CH=N-N(C₆H₅)₂]•⁺ + e⁻

Cyclic voltammetry studies have been instrumental in confirming the formation of these radical cations and determining the oxidation potentials of various hydrazones. Once formed, the radical cation is highly reactive. Its subsequent reactions are dictated by the reaction conditions and the presence of other reagents. The primary reaction pathways for the hydrazone radical cation include:

Deprotonation : In the presence of a base, the radical cation can lose a proton from the methine carbon, generating a neutral radical intermediate. This is a crucial step in the C(sp²)–H functionalization reactions discussed previously.

Nucleophilic Attack : The radical cation can be directly attacked by nucleophiles. This pathway is proposed in reactions such as the synthesis of 1,2,4-triazoles where a nitrile attacks the radical cation.

Dimerization : As mentioned, two radical cations can couple to form a dimeric product.

The stability and reactivity of the radical cation can be influenced by substituents on the aromatic rings of the benzaldehyde or diphenylamine (B1679370) moieties.

Role as Key Intermediates in Named Organic Reactions

Hydrazones derived from aldehydes are pivotal intermediates in several classic named reactions used for the conversion of carbonyl groups into other functionalities. While this compound itself is a stable compound, the following reactions typically involve hydrazone intermediates formed in situ from benzaldehyde.

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). ucla.edu For benzaldehyde, this reaction yields toluene.

The reaction proceeds in two main stages under strongly basic conditions at high temperatures. wikipedia.orgjk-sci.comalfa-chemistry.comorganicchemistrytutor.com

Hydrazone Formation : Benzaldehyde first reacts with hydrazine (B178648) (H₂NNH₂) to form benzaldehyde hydrazone. wikipedia.org This step is a condensation reaction where a molecule of water is eliminated. C₆H₅CHO + H₂NNH₂ → C₆H₅CH=NNH₂ + H₂O

Reduction of the Hydrazone : The formed hydrazone is then treated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. jk-sci.com The base deprotonates the terminal nitrogen, initiating a sequence of proton transfers and rearrangements that culminate in the expulsion of dinitrogen gas (N₂), a thermodynamically very stable molecule. wikipedia.orgalfa-chemistry.com This loss of nitrogen gas is the driving force for the reaction. The resulting carbanion is then protonated by the solvent to give the final alkane product. wikipedia.org

It is the in situ generated benzaldehyde hydrazone, not a pre-formed N,N-disubstituted hydrazone like this compound, that serves as the key intermediate in the standard Wolff-Kishner reduction.

The Bamford-Stevens and Shapiro reactions are methods for converting aldehydes and ketones into alkenes. A crucial distinction is that these reactions proceed through the decomposition of tosylhydrazones , not diphenylhydrazones. wikipedia.orgorganic-chemistry.orgwikipedia.orgjk-sci.com Therefore, to be used in these reactions, benzaldehyde must first be converted into benzaldehyde tosylhydrazone.

Step 1: Formation of Benzaldehyde Tosylhydrazone Benzaldehyde is reacted with tosylhydrazine (p-toluenesulfonylhydrazide) to form the corresponding tosylhydrazone. jk-sci.comorgsyn.orgC₆H₅CHO + H₂NNHSO₂C₆H₄CH₃ → C₆H₅CH=NNHSO₂C₆H₄CH₃ + H₂O

This tosylhydrazone is the actual substrate for both the Bamford-Stevens and Shapiro reactions.

Bamford-Stevens Reaction : In the Bamford-Stevens reaction, the tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate a diazo compound by eliminating the tosyl group. wikipedia.orgjk-sci.comunacademy.com This diazo intermediate then decomposes, typically upon heating, to lose nitrogen gas and form a carbene. wikipedia.orgjk-sci.com The carbene can then rearrange to form an alkene. The reaction mechanism can vary depending on whether a protic or aprotic solvent is used, proceeding through a carbocation or carbene intermediate, respectively. wikipedia.orgjk-sci.comadichemistry.com

Shapiro Reaction : The Shapiro reaction is a modification of the Bamford-Stevens reaction that uses two equivalents of a very strong organolithium base (e.g., n-butyllithium). wikipedia.orgorganic-chemistry.orgnrochemistry.com The first equivalent of base deprotonates the nitrogen, and the second equivalent deprotonates the carbon atom adjacent to the hydrazone, forming a dianion. organic-chemistry.org This dianion then eliminates the tosyl group and nitrogen gas to form a vinyllithium (B1195746) species. wikipedia.org This vinyllithium intermediate can then be quenched with an electrophile (like water or an alkyl halide) to produce the final olefin product. nrochemistry.com A key advantage of the Shapiro reaction is that it typically forms the less substituted (kinetic) alkene, whereas the Bamford-Stevens reaction often yields the more substituted (thermodynamic) product. jk-sci.comadichemistry.com

Asymmetric Synthesis of Carbonyl Compounds via Chiral Hydrazones

The use of chiral hydrazones as reagents for asymmetric synthesis is a well-established strategy for the enantioselective formation of carbon-carbon bonds, particularly in the synthesis of carbonyl compounds. This methodology often involves the alkylation of a metalated chiral hydrazone derived from a ketone or aldehyde. While this compound itself is achiral, it serves as a precursor to related chiral hydrazones that can direct stereochemistry.

The general principle involves the reaction of a chiral hydrazine with a carbonyl compound to form a chiral hydrazone. This hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. The subsequent reaction of this azaenolate with an electrophile, like an alkyl halide, proceeds with high diastereoselectivity. The chiral auxiliary (the chiral part of the hydrazine) sterically directs the approach of the electrophile to one face of the azaenolate. Finally, hydrolysis or ozonolysis of the resulting alkylated hydrazone cleaves the C=N bond, liberating the chiral carbonyl compound and regenerating the chiral hydrazine.

Key research findings indicate that the level of stereocontrol is highly dependent on the structure of the chiral auxiliary, the metal cation, the solvent, and the reaction temperature. For instance, hydrazones derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) have been extensively used for the asymmetric synthesis of aldehydes and ketones with high enantiomeric excess (ee).

Table 1: Asymmetric Alkylation via SAMP/RAMP Hydrazone Method (Conceptual)

| Carbonyl Precursor | Chiral Auxiliary | Electrophile | Product (after hydrolysis) | Typical Enantiomeric Excess (ee) |

| Propanal | SAMP | Methyl Iodide | (S)-2-Methylpropanal | >95% |

| Cyclohexanone | RAMP | Ethyl Iodide | (R)-2-Ethylcyclohexanone | >95% |

| Acetone | SAMP | Benzyl (B1604629) Bromide | (S)-3-Phenyl-2-butanone | >90% |

Cyclization and Rearrangement Reactions Involving the Hydrazone Moiety

The hydrazone moiety of this compound is a key participant in important cyclization and rearrangement reactions, most notably the Fischer indole (B1671886) synthesis. This reaction is a classic method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com this compound, as an arylhydrazone, can undergo this transformation.

The mechanism of the Fischer indole synthesis is a multi-step process: wikipedia.orgbyjus.com

Tautomerization: The hydrazone tautomerizes to its enamine form (or 'ene-hydrazine').

thermofisher.comthermofisher.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermally or acid-catalyzed thermofisher.comthermofisher.com-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond. byjus.comjk-sci.com

Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring.

Cyclization and Elimination: The terminal amino group then acts as a nucleophile, attacking the imine carbon to form a five-membered ring (an aminal). wikipedia.org Finally, a molecule of ammonia (B1221849) is eliminated under the acidic conditions, leading to the formation of the stable, aromatic indole ring. wikipedia.org

Another important class of cyclization reactions involves 1,3-dipolar cycloadditions. While hydrazones themselves are not 1,3-dipoles, they can be converted into species like nitrones. The oxidation of the secondary amine in the hydrazone moiety can lead to the formation of a nitrone, which is a versatile 1,3-dipole. This nitrone can then react with a dipolarophile (such as an alkene or alkyne) in a concerted [4π + 2π] cycloaddition to form five-membered heterocyclic rings like isoxazolidines. chesci.commdpi.com This provides a powerful route for constructing complex heterocyclic systems with good stereochemical control. chem-station.com

Table 2: Key Steps in the Fischer Indole Synthesis

| Step | Transformation | Intermediate | Key Features |

| 1 | Tautomerization | Ene-hydrazine | Conversion of hydrazone C=N bond to enamine C=C bond. |

| 2 | Rearrangement | Di-imine | Acid-catalyzed thermofisher.comthermofisher.com-sigmatropic rearrangement. |

| 3 | Rearomatization | Arylamine-imine | Proton loss restores the aromatic benzene (B151609) ring. |

| 4 | Cyclization | Aminal (cyclic) | Intramolecular nucleophilic attack of the amine onto the imine. |

| 5 | Elimination | Indole | Elimination of ammonia to form the final aromatic product. |

Hemiaminal Stabilization and Intermediate Formation

The formation of this compound from benzaldehyde and diphenylhydrazine proceeds through a key, often transient, intermediate: a hemiaminal (also known as a carbinolamine). This intermediate is formed by the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the benzaldehyde. minia.edu.eg

The reaction begins with the nucleophilic nitrogen of the hydrazine adding to the carbonyl carbon. Simultaneously or subsequently, the carbonyl oxygen is protonated, leading to the formation of a tetrahedral hemiaminal intermediate. This initial addition step is typically reversible. byjus.com

Studies on the reaction between substituted benzaldehydes and other amines have shown that stable hemiaminals can sometimes be isolated, particularly when intramolecular hydrogen bonding or specific electronic factors contribute to their stabilization. minia.edu.eg However, in the synthesis of most simple hydrazones, the hemiaminal is a short-lived intermediate on the reaction pathway to the final product.

General Acid/Base Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound, the reverse of its formation, cleaves the C=N bond to regenerate benzaldehyde and diphenylhydrazine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The acid-catalyzed mechanism enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water.

Protonation: The first step involves the protonation of one of the nitrogen atoms (typically the more basic sp2-hybridized nitrogen) by an acid (e.g., H₃O⁺). This protonation creates a resonance-stabilized cationic intermediate, significantly increasing the electrophilicity of the adjacent carbon. researchgate.net

Nucleophilic Attack: A molecule of water, acting as a nucleophile, attacks the now highly electrophilic carbon atom. researchgate.net

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to one of the nitrogen atoms, forming a carbinolamine intermediate (a hemiaminal derivative).

Elimination: The C-N bond is cleaved by the elimination of diphenylhydrazine. The lone pair on the oxygen helps to push out the hydrazine group, which is now a good leaving group after being protonated.

Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the benzaldehyde product and regenerates the acid catalyst.

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis is generally less common or slower for simple hydrazones compared to acid catalysis but can occur, particularly with substrates bearing electron-withdrawing groups.

Nucleophilic Attack: The mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the imine carbon. This step is typically the rate-determining step.

Intermediate Formation: This attack forms a tetrahedral, anionic intermediate.

Protonation/Elimination: The intermediate can then be protonated by water to form the same carbinolamine intermediate as in the acid-catalyzed pathway, which then breaks down. Alternatively, the anionic intermediate can directly eliminate the diphenylhydrazide anion, although this is a poor leaving group. The former pathway via the carbinolamine is more plausible. Subsequent protonation of the diphenylhydrazide anion would yield diphenylhydrazine.

Table 3: Comparison of Acid and Base-Catalyzed Hydrolysis of Hydrazones

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Initial Step | Protonation of a nitrogen atom. | Nucleophilic attack by OH⁻ on the imine carbon. |

| Role of Catalyst | Activates the hydrazone for nucleophilic attack. | Acts as the primary nucleophile. |

| Key Intermediate | Protonated hydrazone (iminium ion), Carbinolamine. | Tetrahedral anionic adduct, Carbinolamine. |

| Leaving Group | Protonated diphenylhydrazine (a good leaving group). | Diphenylhydrazide anion (a poor leaving group). |

| Relative Rate | Generally faster for simple hydrazones. | Generally slower; significant only for activated substrates. |

Vi. Advanced Applications in Chemical Sciences and Materials Research

Applications in Sophisticated Organic Synthesis

The distinct reactivity of the hydrazone moiety allows for its use as a key building block in the assembly of complex organic structures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. rsc.orgmdpi.comnih.gov Benzaldehyde (B42025) diphenylhydrazone serves as a valuable synthon for constructing these ring systems. The inherent N-N-C framework of the hydrazone can be incorporated into various azacycles through cyclization and cycloaddition reactions.

For instance, the hydrazone functionality is a known precursor for the synthesis of pyrazole derivatives. derpharmachemica.com In a multicomponent strategy, the reaction of an aldehyde, malononitrile, and a hydrazine (B178648) (such as phenylhydrazine, a component of the title compound) can lead to the formation of 5-amino-1H-pyrazole-4-carbonitriles. derpharmachemica.com Furthermore, the C(sp²)-H functionalization of benzaldehyde diphenylhydrazone offers a modern and efficient pathway to create new bonds, which can be followed by intramolecular cyclization to yield functionalized heterocycles like indazoles. researchgate.net This approach leverages the direct activation of C-H bonds, providing a step-economical route to complex heterocyclic structures. rsc.org

The application of this compound extends to the synthesis of intricate and sterically demanding molecules. Its derivatives can be incorporated into larger molecular scaffolds, where the hydrazone moiety can either be a stable part of the final structure or act as a directing group for further transformations. An example includes the reaction of a steroidal hydrazone derivative with benzaldehyde to form a benzylidenehydrazonoandrostane. nih.gov This demonstrates the integration of the benzaldehyde hydrazone unit into a complex steroidal framework, highlighting its utility in modifying bioactive molecules. nih.gov

Modern synthetic methods, such as electrooxidative transformations and photocatalysis, have further expanded the utility of hydrazones in complex synthesis. researchgate.net These techniques allow for Csp²−H amination of aldehyde-derived hydrazones through the generation of nitrogen-centered radicals, enabling the construction of elaborate molecules with high stereoselectivity. researchgate.net

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms within the this compound structure possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This property is extensively utilized in the field of coordination chemistry and catalysis.

Hydrazones are recognized as versatile chelating agents capable of coordinating with a wide range of transition metals in either a neutral or deprotonated (anionic) form. researchgate.netdergipark.org.tr The coordination can occur through one or both nitrogen atoms, leading to various binding modes. Depending on the metal center and the presence of other functional groups on the hydrazone ligand, coordination can be monodentate, bidentate, or tridentate. researchgate.net

Studies on hydrazone complexes have revealed diverse coordination geometries. For example, titanium complexes with hydrazone ligands can exhibit κ¹N, κ²N,N, κ³N,N,N, or κ³N,N,O coordination modes, showcasing the multifaceted nature of their chelation. nih.govacs.org The specific mode is influenced by the substituents on the hydrazone and the reaction conditions. nih.govacs.org Similarly, palladium(II) and platinum(II) have been shown to form square-planar complexes with tridentate PNO coordination from modified hydrazone ligands. researchgate.net

| Metal Ion | Observed Coordination Mode(s) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Titanium(IV) | κ¹N, κ²N,N, κ³N,N,N, κ³N,N,O | Varies based on ligand | nih.govacs.org |

| Palladium(II) | Tridentate (P,N,O); Monodentate (N) | Square-planar | researchgate.netresearchgate.net |

| Rhenium(V) | Meridional (P,N,N) | Octahedral | researchgate.net |

| Copper(II) | Bidentate/Tridentate | Square-planar or Binuclear | researchgate.net |

A particularly sophisticated application of hydrazone-like structures is in the design of hemilabile ligands. These ligands contain at least two different donor atoms: one that forms a strong, stable bond with the metal center (the "anchor") and another that forms a weaker, more labile bond. This labile bond can dissociate and re-associate, opening up a coordination site for catalysis.

By incorporating a soft donor atom like phosphorus into the benzaldehyde ring of a hydrazone, a hemilabile P,N ligand can be created. Hydrazones derived from 2-(diphenylphosphino)benzaldehyde are prime examples of this ligand class, combining a hard imine nitrogen donor with a soft phosphine donor. researchgate.net These phosphine-imine ligands are highly tunable and, upon metallation (e.g., with ruthenium), can be deprotonated to form related phosphine-enamido species, both of which are catalytically active. uwo.canih.gov The interplay between the strongly coordinating phosphine group and the labile imine/enamido nitrogen is crucial for their catalytic function. uwo.caresearchgate.net

The coordination complexes formed from this compound and its derivatives are not merely of structural interest; many exhibit significant catalytic activity. researchgate.net The metal center's reactivity can be finely tuned by the electronic properties of the hydrazone ligand.

A notable example is the use of palladium(II) complexes bearing hemilabile imino-phosphine ligands in Heck coupling reactions. These catalysts have been shown to be effective for the coupling of iodobenzene with methyl acrylate under mild conditions. researchwithrutgers.com The catalytic efficiency is dependent on the specific structure of the ligand and the metal complex.

| Catalyst | Catalyst Loading (mol %) | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|

| Complex I (PdCl₂(V)) | 0.1 | 8 | 80 | 64 |

| Complex II (PdClMe(V)) | 0.1 | 8 | 80 | 68 |

| Complex IV (PdClMe(VI)) | 0.1 | 8 | 80 | 58 |

| ¹Reaction conditions: Iodobenzene with methyl acrylate, Et₃N base, MeCN reflux. Data sourced from researchwithrutgers.com. V and VI are different phosphine-imine ligands. |

This catalytic activity underscores the importance of ligand design, where derivatives of this compound can be used to create highly efficient and selective catalysts for important organic transformations. researchgate.net

Contributions to Materials Science Research

This compound and its derivatives have been identified as significant compounds in materials science, primarily due to their electronic and optical properties. Their utility spans across several advanced applications, from the development of components for imaging technologies to the synthesis of novel polymers and dyes.

Development of Organic Photoconductors and Charge Transport Layers

Derivatives of this compound are crucial in the formulation of organic photoconductors (OPCs), particularly within the charge transport layer (CTL). The CTL is a key component in layered photoconductors, responsible for transporting charge carriers generated in the charge generation layer to the surface.

One extensively studied derivative is p-(diethylamino)this compound. Research has shown that the chemical stability of such hydrazone derivatives within the CTL is critical for the performance and longevity of the photoconductor. Studies on the photooxidation of the charge-transport layer have revealed that the presence of these hydrazone derivatives can influence the device's electrical fatigue. acs.org The interface between the charge generation material, such as chlorodiane blue, and the hydrazone-based charge transport material has been investigated through molecular docking studies to understand the interactions that govern charge transfer efficiency. acs.org

The primary role of these hydrazone compounds is to facilitate hole transport. Their molecular structure, featuring electron-rich nitrogen atoms and aromatic rings, allows for the effective delocalization of positive charge, enabling efficient charge migration under an applied electric field. The performance of these materials is often evaluated based on their charge carrier mobility and resistance to degradation under operational stress, such as exposure to light and corona effluents.

Table 1: Properties of Hydrazone Derivatives in Organic Photoconductors

| Derivative | Role | Key Research Finding |

| p-(diethylamino)this compound | Hole Transport Material | Influences the photooxidation and electrical fatigue of the charge-transport layer. acs.org |

| Diphenylhydrazone Moiety | Photoconducting Unit | Used in multifunctional molecules for organic glass photoconductors. aip.org |

Exploration in Photorefractive Materials (Mechanisms of Photorefraction)

The photorefractive effect is a phenomenon where the refractive index of a material is altered by non-uniform illumination. This effect requires a material to possess both photoconductivity and an electro-optic response. This compound derivatives have been integral to the design of multifunctional organic glasses that exhibit photorefractive properties.

In these systems, a diphenylhydrazone derivative often serves as the photoconductive moiety. aip.org The mechanism of photorefraction in such materials involves several steps:

Photoionization: Upon exposure to a patterned light source (e.g., an interference pattern from two laser beams), the charge generation sensitizer (like fullerene C60) absorbs photons and injects charge carriers (holes) into the material.

Charge Transport: These holes are then transported through the material via hopping between adjacent photoconductive molecules, which are typically the diphenylhydrazone units. The holes drift and become trapped in the darker regions of the light pattern.

Space-Charge Field Formation: This migration and trapping of charge carriers leads to a separation of charge, creating a non-uniform internal electric field known as the space-charge field.

Refractive Index Modulation: The space-charge field alters the refractive index of the material through the electro-optic effect of chromophores present in the material. This creates a refractive index grating that mimics the original light pattern.

A bifunctional molecule, where a diphenylhydrazone unit is covalently linked to an electro-optic chromophore, can be synthesized to create a photorefractive organic glass. aip.org This molecular design ensures a high concentration of both necessary functional components, leading to efficient photorefractive performance, including high diffraction efficiency and significant two-beam coupling gain. aip.org

Precursors for Advanced Polymer and Dye Synthesis

This compound serves as a versatile precursor in the synthesis of more complex molecular architectures, including advanced polymers and dyes. The formation of the hydrazone itself is a robust condensation reaction between an aldehyde (benzaldehyde) and a hydrazine (phenylhydrazine). researchgate.netresearchgate.net This foundational reaction provides a molecular scaffold that can be further elaborated.

Polymer Synthesis: The reactivity of the hydrazone moiety and the aromatic rings allows for its incorporation into polymer backbones. For instance, benzaldehyde derivatives can be immobilized onto amine-terminated polymers to create functional materials. nih.gov While this example uses the aldehyde precursor, the stable hydrazone product can be similarly integrated into polymer structures through various polymerization techniques, imparting specific electronic or optical properties to the final material.

Dye and Heterocycle Synthesis: Hydrazones are well-established intermediates in the synthesis of various heterocyclic compounds, which are often the core structures of dyes and pigments. For example, dibenzalacetone, formed from benzaldehyde, can react with phenylhydrazine to create N-phenylpyrazoline derivatives. researchgate.net Pyrazolines are five-membered heterocyclic rings known for their fluorescence and are used in optical brighteners and dyes. The diphenylhydrazone unit can undergo cyclization reactions to form stable, conjugated ring systems that exhibit strong absorption in the visible spectrum, a key characteristic of dyes.

Supramolecular Chemistry and Self-Assembly Studies

The study of how molecules interact and organize into larger, ordered structures is central to supramolecular chemistry. The specific geometry and intermolecular forces of this compound make it a subject of interest in crystal engineering and molecular packing studies.

Crystal Engineering and Molecular Packing

Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in a solid state. X-ray diffraction studies of benzaldehyde phenylhydrazone have provided detailed insights into its three-dimensional structure and packing in crystals.

Table 2: Crystallographic Data for a Substituted Benzaldehyde Phenylhydrazone Derivative (Note: Data is illustrative of typical findings in hydrazone crystallography)

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₂ |

| Configuration | E-isomer researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Stabilizing Interactions | C-H···π interactions, van der Waals forces |

Vii. Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis for Hydrazone Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, and hydrazone synthesis is poised to benefit substantially from this evolution. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and better safety profiles, particularly when dealing with hazardous reagents like hydrazine (B178648).

Continuous flow methods enable the synthesis of hydrazones with remarkable efficiency and scalability. For instance, twin-screw extrusion (TSE) has been successfully employed for the solvent-free, continuous synthesis of hydrazone-based active pharmaceutical ingredients (APIs). acs.org This technique allows for reactions to be completed at elevated temperatures with full conversion, demonstrating a high space-time yield. acs.org The move towards automated synthesis platforms will further accelerate the discovery and optimization of hydrazone derivatives. These systems can rapidly screen various aldehydes, hydrazines, and catalysts, generating large libraries of compounds for applications in drug discovery and materials science.

Key Advantages of Flow Synthesis for Hydrazones:

| Feature | Benefit in Hydrazone Synthesis | Reference |

| Enhanced Safety | Minimizes handling and accumulation of potentially hazardous reagents like hydrazine and its derivatives. | acs.org |

| Precise Control | Superior control over temperature, pressure, and stoichiometry leads to higher purity and reproducibility. | acs.org |

| Scalability | Seamless transition from laboratory-scale optimization to large-scale production. | acs.org |

| Efficiency | Reduced reaction times and potential for solvent-free conditions increase overall process efficiency. | acs.org |

Future research will likely focus on developing integrated flow systems that combine synthesis, purification, and real-time analysis, creating fully automated workflows for the on-demand production of specific hydrazone targets.

Development of Novel Catalytic Systems Based on Hydrazone Derivatives

Hydrazones are emerging as powerful and versatile components in modern catalytic systems. Their unique electronic and structural properties, including the presence of both hydrogen-bond donating (N-H) and accepting (C=N) sites, make them excellent candidates for ligands in metal-catalyzed reactions and as standalone organocatalysts.

Hydrazones as Ligands: Chiral pyridine-hydrazones have been designed as novel N,N'-ligands for asymmetric catalysis. acs.orgnih.gov These ligands form stable complexes with metals like palladium, proving effective in reactions such as the addition of boronic acids to cyclic ketimines with high yields and enantioselectivities. nih.gov Similarly, phosphino (B1201336) hydrazones have shown excellent activity in asymmetric Suzuki–Miyaura cross-coupling reactions. acs.org The modular nature of hydrazone synthesis allows for the fine-tuning of steric and electronic properties of the ligand, which is crucial for optimizing catalytic performance. acs.org Metal complexes incorporating hydrazone ligands are also being explored for a range of applications, from electrocatalytic hydrogen evolution to mimicking biological systems. acs.orgjocpr.comscispace.comsemanticscholar.orgresearchgate.net

Hydrazones in Organocatalysis: The ability of the hydrazone moiety to alter the electronic properties of a molecule is being harnessed in organocatalysis. A notable strategy involves using the donating effect of the hydrazone group to activate electron-poor heteroaromatic systems toward asymmetric Friedel-Crafts-type alkylations. rsc.orgchemrxiv.org This "vinylogous hydrazone strategy" effectively reverses the typical reactivity (umpolung) of the substrate, opening new avenues for functionalization. rsc.orgchemrxiv.org Furthermore, simple molecules like anthranilic acids and 2-aminophenols have been identified as highly effective organocatalysts for accelerating hydrazone formation itself, operating efficiently at neutral pH where the uncatalyzed reaction is often slow. nih.govacs.orgacs.org

Future work in this area will focus on designing more sophisticated hydrazone-based ligands and organocatalysts for challenging transformations, including the development of catalysts that can operate in environmentally friendly media like water.

Advanced Materials with Tunable Optoelectronic Properties

The conjugated π-system inherent to the hydrazone backbone (Ar-CH=N-N-) makes derivatives like benzaldehyde (B42025) diphenylhydrazone attractive building blocks for advanced functional materials with tunable optical and electronic properties. Research is increasingly focused on harnessing these properties for applications in nonlinear optics (NLO), molecular sensing, and photoresponsive systems.

Nonlinear Optical (NLO) Materials: Hydrazones are an efficient class of crystalline materials for NLO applications. acs.org The asymmetric nature of the hydrazone linker effectively transmits electronic effects between donor and acceptor groups substituted on the aromatic rings, which can significantly enhance molecular nonlinearity. proquest.com Researchers are synthesizing novel push-pull type NLOphores featuring hydrazone donors that exhibit strong intramolecular charge-transfer bands, making them suitable for various photonic applications. acs.org

Molecular Switches and Sensors: The E/Z isomerization around the C=N double bond of hydrazones can be triggered by external stimuli such as light or changes in pH. irispublishers.comrsc.org This property is being exploited to create sophisticated molecular switches. rsc.orgrsc.org These switches can be used to control the properties of larger systems, such as the organization of liquid crystals or the function of a molecular "robotic arm". irispublishers.com Hydrazone-based sensors have also been developed for the detection of various analytes, including metal cations and anions, where the binding event triggers a measurable change in color or fluorescence. rsc.orgrsc.org Recent developments include hydrazone switches that can function as 19F magnetic resonance imaging (MRI) agents for pH imaging. acs.org

The modularity and ease of synthesis of hydrazones allow for systematic tuning of their absorption, emission, and nonlinear optical responses, paving the way for next-generation smart materials, optical modulators, and chemical sensors. digitellinc.comrsc.org

Theoretical Prediction and Experimental Validation of New Reactivity Modes